molecular formula C25H36O4 B565336 Anhydrosimvastatin CAS No. 210980-68-0

Anhydrosimvastatin

Cat. No.: B565336
CAS No.: 210980-68-0
M. Wt: 400.559
InChI Key: BIYWBTKPNWCYHM-RLSQPJRHSA-N
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Description

Anhydrosimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels in the blood. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is specifically characterized by the removal of a water molecule from simvastatin, resulting in a unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anhydrosimvastatin is synthesized from simvastatin through a dehydration reaction. The process involves the removal of a water molecule from simvastatin, typically under acidic or basic conditions. The reaction can be catalyzed by various reagents, including sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of anhydro simvastatin follows similar principles but on a larger scale. The process involves the use of large reactors where simvastatin is subjected to dehydration conditions. The reaction is carefully monitored to ensure the complete conversion of simvastatin to anhydro simvastatin while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Anhydrosimvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and other oxidized derivatives, while reduction can yield reduced forms of anhydro simvastatin .

Scientific Research Applications

Anhydrosimvastatin has several scientific research applications:

Mechanism of Action

Anhydrosimvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to simvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key intermediate in the biosynthesis of cholesterol. By lowering cholesterol levels, anhydro simvastatin helps reduce the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: The parent compound from which anhydro simvastatin is derived.

    Lovastatin: Another statin with a similar mechanism of action.

    Atorvastatin: A synthetic statin with a different chemical structure but similar therapeutic effects.

    Pravastatin: A semi-synthetic statin produced by microbial hydroxylation.

Uniqueness

Anhydrosimvastatin is unique due to its specific chemical structure resulting from the removal of a water molecule. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other statins .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWBTKPNWCYHM-RLSQPJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175328
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210980-68-0
Record name Anhydro simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210980-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANHYDRO SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

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